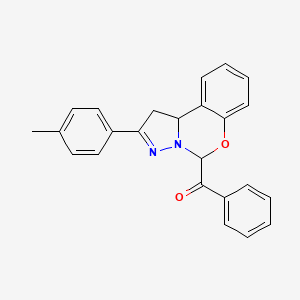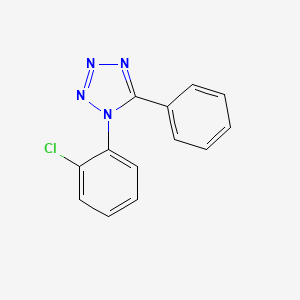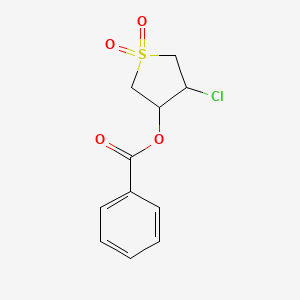
(4-chloro-1,1-dioxothiolan-3-yl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-1,1-dioxothiolan-3-yl) benzoate is an organic compound that features a benzoate ester linked to a thiolane ring with a chlorine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1,1-dioxothiolan-3-yl) benzoate typically involves the esterification of 4-chloro-1,1-dioxothiolane-3-ol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-chloro-1,1-dioxothiolan-3-yl) benzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Wissenschaftliche Forschungsanwendungen
(4-chloro-1,1-dioxothiolan-3-yl) benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-chloro-1,1-dioxothiolan-3-yl) benzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This reactivity is primarily due to the presence of the chlorine substituent and the ester group, which can undergo nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds with a similar sulfur-containing ring structure.
Benzothiazoles: Contain both a benzene ring and a thiazole ring.
Sulfonates: Compounds with a sulfonate group attached to an aromatic ring.
Uniqueness
(4-chloro-1,1-dioxothiolan-3-yl) benzoate is unique due to its specific combination of a thiolane ring with a chlorine substituent and a benzoate ester. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
| 75754-27-7 | |
Molekularformel |
C11H11ClO4S |
Molekulargewicht |
274.72 g/mol |
IUPAC-Name |
(4-chloro-1,1-dioxothiolan-3-yl) benzoate |
InChI |
InChI=1S/C11H11ClO4S/c12-9-6-17(14,15)7-10(9)16-11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI-Schlüssel |
SZDZBVCLTQMPQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)Cl)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001235.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001248.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)
![N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide](/img/structure/B12001260.png)
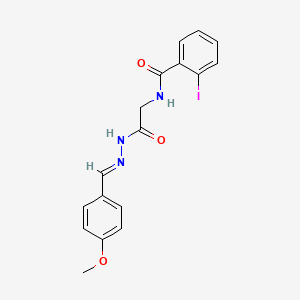


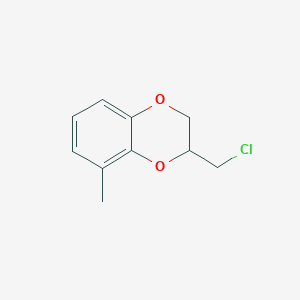
![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)



